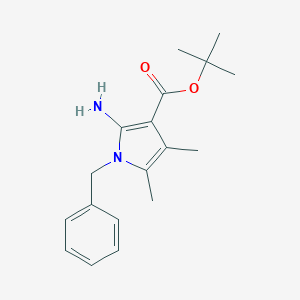

1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole” is a chemical compound with the molecular formula C18H24N2O2 . It has a molecular weight of approximately 300.4 g/mol .

Synthesis Analysis

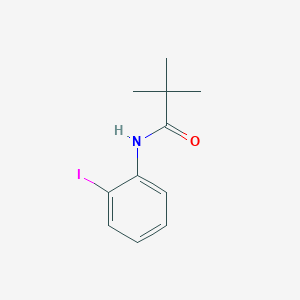

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω involved the chemoselective reduction of the carboxylic acid into the corresponding primary alcohol in the presence of the benzyl ester .Molecular Structure Analysis

The molecular structure of “1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole” includes a pyrrole ring, which is a five-membered aromatic heterocycle . The compound also contains a benzyl group and a tert-butoxycarbonyl group .Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. For instance, it has a molecular weight of 300.4 g/mol and a molecular formula of C18H24N2O2 . It also has a computed XLogP3-AA value of 4.1, indicating its lipophilicity .科学的研究の応用

Base-Induced Dimerization of Protected Amino Acid Derivatives

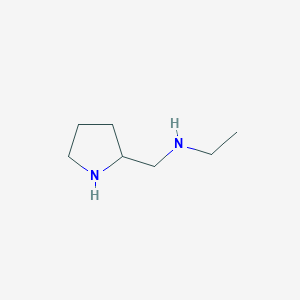

Research by Leban and Colson (1996) highlights the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides, leading to pyrrolidine analogs. This study underlines the utility of tert-butoxycarbonyl protection in synthesizing complex organic structures, potentially similar to the compound (Leban & Colson, 1996).

Synthesis of Benzyl Protected Amino Acid Esters

Koseki, Yamada, and Usuki (2011) described the efficient synthesis of benzyl protected amino acid esters, which are key intermediates in the production of various pharmaceutical and biologically active compounds. This methodology can be applied to generate compounds similar to the one in interest, showcasing its relevance in drug synthesis and development (Koseki, Yamada, & Usuki, 2011).

Large-Scale Preparation of Pyrrolidine Derivatives

Yoshida et al. (1996) demonstrated the large-scale preparation of pyrrolidine derivatives from L-aspartic acid, showcasing the application of tert-butoxycarbonyl protection in synthesizing amino acid derivatives. This work illustrates the practical aspects of synthesizing structurally complex molecules for pharmaceutical research (Yoshida et al., 1996).

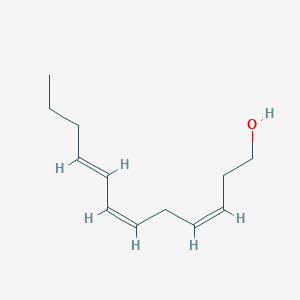

Divergent and Solvent-Dependent Reactions

Rossi et al. (2007) explored the divergent and solvent-dependent reactions of specific diazadienes with enamines, resulting in various organic structures. While not directly related to the specific compound, this study highlights the versatility of tert-butoxycarbonyl and benzyl protected compounds in organic synthesis, potentially relevant to its applications (Rossi et al., 2007).

将来の方向性

特性

IUPAC Name |

tert-butyl 2-amino-1-benzyl-4,5-dimethylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-12-13(2)20(11-14-9-7-6-8-10-14)16(19)15(12)17(21)22-18(3,4)5/h6-10H,11,19H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIESIUNVGNNCNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C(=O)OC(C)(C)C)N)CC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376789 |

Source

|

| Record name | tert-Butyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100066-79-3 |

Source

|

| Record name | tert-Butyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)

![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)